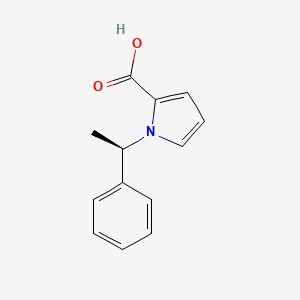

(R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid

Overview

Description

(R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid, also known as (R)-PEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a highly specific agonist of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. In

Mechanism Of Action

(R)-PEPA binds to the AMPA receptor and activates it, leading to an influx of calcium ions into the postsynaptic neuron. This influx of calcium ions triggers a cascade of signaling pathways that ultimately result in changes in synaptic strength and plasticity. The precise mechanism of action of (R)-PEPA is still being studied, but it is thought to involve the modulation of the receptor's desensitization and deactivation properties.

Biochemical and Physiological Effects:

(R)-PEPA has been shown to have a number of biochemical and physiological effects. It enhances synaptic transmission and plasticity, leading to improvements in learning and memory processes. It has also been shown to increase the release of dopamine and other neurotransmitters, which may contribute to its cognitive-enhancing effects. Additionally, (R)-PEPA has been shown to have neuroprotective effects, protecting against oxidative stress and neuronal damage.

Advantages And Limitations For Lab Experiments

(R)-PEPA has several advantages as a tool for scientific research. It is highly specific for the AMPA receptor, which allows for precise modulation of synaptic plasticity and learning and memory processes. It is also relatively stable and easy to use in experiments. However, there are some limitations to its use. (R)-PEPA is not orally bioavailable, which means that it must be administered via injection or other invasive methods. Additionally, its effects are relatively short-lived, which can make it difficult to study long-term changes in synaptic plasticity.

Future Directions

There are several future directions for research on (R)-PEPA. One area of interest is the development of more stable and orally bioavailable analogs of (R)-PEPA, which would make it easier to use in experiments. Another area of interest is the study of the long-term effects of (R)-PEPA on synaptic plasticity and learning and memory processes. Additionally, (R)-PEPA may have potential therapeutic applications for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of (R)-PEPA involves several steps, including the reaction of (R)-1-phenylethylamine with ethyl 2-oxo-4-phenylbutyrate, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acid hydrolysis of the resulting ester. The synthesis method has been optimized to yield high purity and high yield of (R)-PEPA.

Scientific Research Applications

(R)-PEPA has been extensively studied for its potential applications in scientific research. It is a highly specific agonist of the AMPA receptor, which makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory processes. (R)-PEPA has been used in a variety of studies, including electrophysiological recordings, behavioral studies, and imaging studies.

properties

IUPAC Name |

1-[(1R)-1-phenylethyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLKSSGFEWKBMW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670433 | |

| Record name | 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(1-phenylethyl)-1H-Pyrrole-2-carboxylic acid | |

CAS RN |

173989-76-9 | |

| Record name | 1-[(1R)-1-Phenylethyl]-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(1-phenylethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)

![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)

![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)